molecular formula C21H28N4O3 B6007172 [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

[3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B6007172
M. Wt: 384.5 g/mol
InChI Key: RZRJBEIDNULFBC-UHFFFAOYSA-N
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Description

[3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a combination of morpholine, piperidine, and pyrazole moieties

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c26-21(20-13-18(22-23-20)16-28-19-6-2-1-3-7-19)25-8-4-5-17(15-25)14-24-9-11-27-12-10-24/h1-3,6-7,13,17H,4-5,8-12,14-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRJBEIDNULFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=C2)COC3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the phenoxymethyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring reacts with a phenoxymethyl halide.

    Formation of the piperidine ring: This can be synthesized via the reductive amination of a suitable aldehyde or ketone with a primary amine.

    Attachment of the morpholine group: This step involves the reaction of the piperidine derivative with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and phenoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield a piperidone derivative, while reduction of the methanone group could yield a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in preclinical and clinical studies.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone: shares similarities with other compounds that contain morpholine, piperidine, and pyrazole moieties.

    [3-(piperidin-1-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]methanone: This compound lacks the morpholine group but retains the piperidine and pyrazole moieties.

    [3-(morpholin-4-ylmethyl)piperidin-1-yl]-[5-(phenoxymethyl)-1H-pyrazol-3-yl]ethanone: This compound has an ethanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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